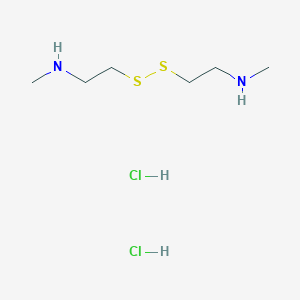
2,2'-Disulfanediylbis(N-methylethan-1-amine) dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Disulfanediylbis(N-methylethan-1-amine) dihydrochloride is a chemical compound with the molecular formula C6H17ClN2S2. It is known for its unique structure, which includes a disulfide bond linking two N-methylethan-1-amine groups. This compound is often used in various chemical and biological applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis(N-methylethan-1-amine) dihydrochloride typically involves the reaction of N-methylethan-1-amine with a disulfide compound under controlled conditions. One common method includes the use of a reducing agent to facilitate the formation of the disulfide bond. The reaction is usually carried out in an aqueous or organic solvent at a specific temperature and pH to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of 2,2’-Disulfanediylbis(N-methylethan-1-amine) dihydrochloride is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to consistent and high-quality product output. The compound is then purified through crystallization or chromatography techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2,2’-Disulfanediylbis(N-methylethan-1-amine) dihydrochloride undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids or other oxidized sulfur species.
Reduction: The disulfide bond can be reduced to form thiols or other reduced sulfur species.
Substitution: The amine groups can participate in substitution reactions with electrophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, dithiothreitol.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfonic acids, sulfoxides.
Reduction: Thiols, sulfides.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
2,2’-Disulfanediylbis(N-methylethan-1-amine) dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of disulfide bond formation and reduction in proteins and peptides.
Medicine: Investigated for its potential use in drug development, particularly in the design of disulfide-linked prodrugs.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2,2’-Disulfanediylbis(N-methylethan-1-amine) dihydrochloride involves its ability to undergo redox reactions, particularly the formation and cleavage of disulfide bonds. This property makes it useful in modulating the redox state of biological molecules, such as proteins and enzymes. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds that can alter protein structure and function.
Comparison with Similar Compounds
Similar Compounds
Cystamine dihydrochloride: Similar structure with a disulfide bond linking two amine groups.
Dithiothreitol: A reducing agent with two thiol groups that can break disulfide bonds.
Glutathione disulfide: A naturally occurring disulfide that plays a key role in cellular redox regulation.
Uniqueness
2,2’-Disulfanediylbis(N-methylethan-1-amine) dihydrochloride is unique due to its specific structure and reactivity. Unlike cystamine dihydrochloride, it has N-methylethan-1-amine groups, which can participate in additional chemical reactions. Compared to dithiothreitol and glutathione disulfide, it offers different redox potentials and reactivity profiles, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
N-methyl-2-[2-(methylamino)ethyldisulfanyl]ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2S2.2ClH/c1-7-3-5-9-10-6-4-8-2;;/h7-8H,3-6H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRSIEMRTAOQCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCSSCCNC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18Cl2N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-(Benzyl(methyl)amino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate](/img/structure/B8263355.png)
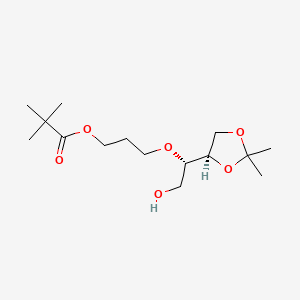
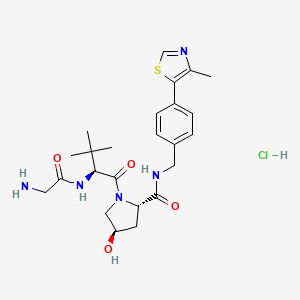
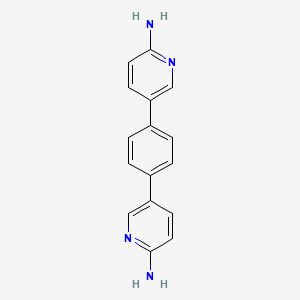

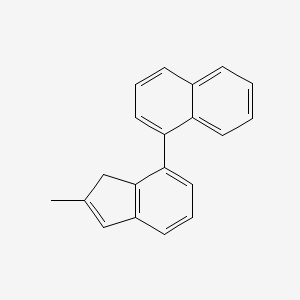
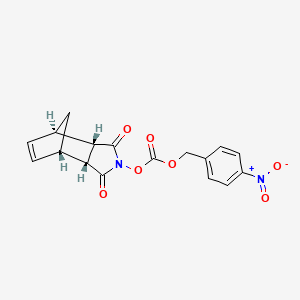
![6-Chloro-[3,4'-bipyridin]-2'-amine](/img/structure/B8263391.png)
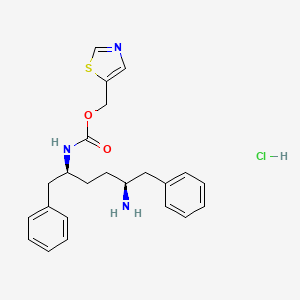

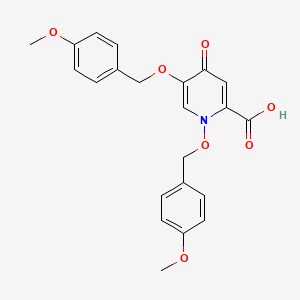
![(NE,R)-N-[2-[tert-butyl(dimethyl)silyl]oxyethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8263431.png)
![4,4'-([2,2'-Bipyridine]-5,5'-diyl)dibenzaldehyde](/img/structure/B8263445.png)
![2,2'-([2,2'-Bipyridine]-6,6'-diyl)bis(propan-2-ol)](/img/structure/B8263457.png)
